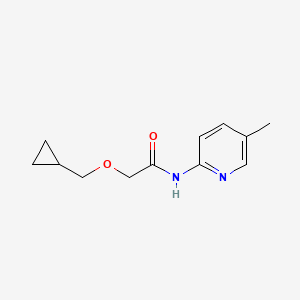
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential use in scientific research. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.
Wirkmechanismus
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects of cannabis, such as euphoria, relaxation, and altered perception. N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has a higher affinity for the CB1 receptor than the CB2 receptor, which may explain its potent psychoactive effects.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has been shown to produce a range of biochemical and physiological effects. It has potent analgesic and anti-inflammatory effects, which may make it useful for the treatment of chronic pain and inflammation. N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has also been shown to have anti-tumor effects, which may make it useful for the treatment of cancer. However, more research is needed to determine its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of synthetic cannabinoids on these receptors. It is also relatively easy to synthesize in high yields and purity, which makes it readily available for research purposes. However, N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has some limitations for use in lab experiments. It has potent psychoactive effects, which may make it difficult to study its effects on specific physiological processes. It may also have potential side effects that need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluoro-5-methylphenyl)-2-methylpropanamide. One direction is to study its potential therapeutic uses, such as in the treatment of chronic pain, inflammation, and cancer. Another direction is to study its effects on the brain and behavior, particularly in comparison to THC and other synthetic cannabinoids. There is also a need to study the safety and toxicity of N-(2-fluoro-5-methylphenyl)-2-methylpropanamide in humans, as well as its potential for abuse and addiction. Overall, N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has significant potential for scientific research, but more research is needed to fully understand its effects and potential uses.
Synthesemethoden
The synthesis of N-(2-fluoro-5-methylphenyl)-2-methylpropanamide involves the reaction of 2-fluoro-5-methylphenylacetic acid with 2-methylamino-2-phenylpropane-1-one in the presence of a catalyst. The resulting product is then purified using chromatography to obtain the pure compound. The synthesis method has been optimized to produce N-(2-fluoro-5-methylphenyl)-2-methylpropanamide in high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has been used in scientific research to study the cannabinoid receptors and their role in various physiological and pathological conditions. It has been shown to have potent analgesic, anti-inflammatory, and anti-tumor effects. N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has also been used to study the effects of synthetic cannabinoids on the brain and behavior. It has been shown to produce similar effects to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Eigenschaften
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7(2)11(14)13-10-6-8(3)4-5-9(10)12/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKXUEPKUPZERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


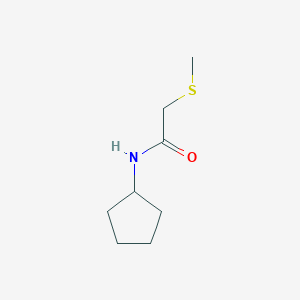

![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7512945.png)
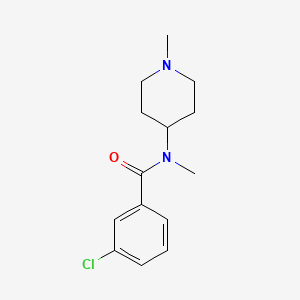
![N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide](/img/structure/B7512955.png)
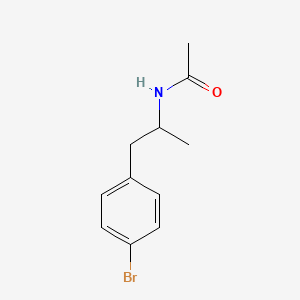
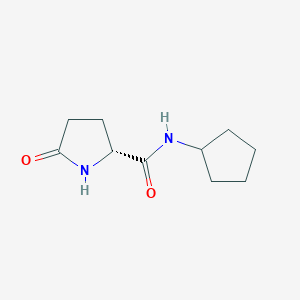
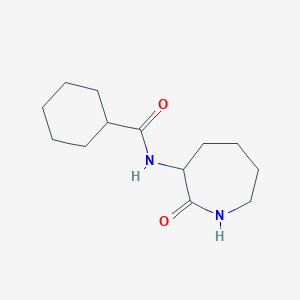



![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(4-methyl-1,4-diazepan-1-yl)methanone](/img/structure/B7513005.png)
